molecular formula C10H14N5O6PS B12846293 6-Thio-2'-deoxyguanosine-5'-monophosphate

6-Thio-2'-deoxyguanosine-5'-monophosphate

Cat. No.: B12846293
M. Wt: 363.29 g/mol
InChI Key: YIPMDIYPXBPBNC-KVQBGUIXSA-N
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Description

6-Thio-2’-deoxyguanosine-5’-monophosphate is a nucleoside analogue that incorporates a sulfur atom into the guanine base. This compound is a substrate for telomerase and is incorporated into newly synthesized telomeres. It has shown significant potential in scientific research, particularly in the fields of cancer therapy and telomere biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thio-2’-deoxyguanosine-5’-monophosphate typically involves the modification of 2’-deoxyguanosineThis can be achieved through various chemical reactions, including thiolation reactions using sulfur-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for 6-Thio-2’-deoxyguanosine-5’-monophosphate are not widely documented. the synthesis likely involves large-scale chemical reactions similar to those used in laboratory settings, with optimizations for yield and purity. These methods would include stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Thio-2’-deoxyguanosine-5’-monophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired modification .

Major Products Formed

The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives that can be used for further research or therapeutic applications .

Scientific Research Applications

6-Thio-2’-deoxyguanosine-5’-monophosphate has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 6-Thio-2’-deoxyguanosine-5’-monophosphate involves its incorporation into telomeres by telomerase. This incorporation leads to telomere dysfunction, resulting in telomere uncapping and subsequent cell death in telomerase-positive cancer cells. The compound induces DNA damage specifically at telomeres, triggering apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Thio-2’-deoxyguanosine-5’-monophosphate is unique due to its specific incorporation into telomeres by telomerase, leading to targeted telomere dysfunction. This selective mechanism makes it a promising candidate for cancer therapy, particularly for telomerase-positive cancers .

Properties

Molecular Formula

C10H14N5O6PS

Molecular Weight

363.29 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O6PS/c11-10-13-8-7(9(23)14-10)12-3-15(8)6-1-4(16)5(21-6)2-20-22(17,18)19/h3-6,16H,1-2H2,(H2,17,18,19)(H3,11,13,14,23)/t4-,5+,6+/m0/s1

InChI Key

YIPMDIYPXBPBNC-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O

Origin of Product

United States

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